Product packaging for Mesalazine Isopropyl Ester(Cat. No.:)

Mesalazine Isopropyl Ester

Cat. No.: B13416100
M. Wt: 195.21 g/mol
InChI Key: QQSWKDRPBHPAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mesalazine Isopropyl Ester is a chemical derivative of Mesalazine (5-aminosalicylic acid or 5-ASA), a well-established anti-inflammatory agent . The parent compound, Mesalazine, is the first-line therapy for treating mild to moderate ulcerative colitis and is also used in Crohn's disease . Its primary research value lies in its localized anti-inflammatory mechanisms within the gastrointestinal tract, which are distinct from systemically administered drugs . Although the exact mechanism of Mesalazine is not fully elucidated, it is known to act locally on the colonic mucosa . Research suggests its activity involves inhibition of key inflammatory pathways, including the cyclo-oxygenase (COX) and lipoxygenase pathways, thereby reducing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes . Furthermore, studies indicate it may antagonize other pro-inflammatory players such as nuclear factor kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α) . A significant area of investigation is its potential chemopreventive role against colorectal cancer in the context of chronic inflammatory bowel disease . These antitumor effects are thought to arise from a combination of COX-dependent and independent pathways, including the inhibition of cell proliferation and the activation of apoptotic processes . Researchers are exploring various ester and prodrug forms of Mesalazine, such as the Isopropyl Ester, primarily to alter the compound's physicochemical properties. These modifications aim to enhance solubility, permeability, or stability, which are critical factors in the development of novel therapeutic formulations and delivery systems for targeted intestinal release . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B13416100 Mesalazine Isopropyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

propan-2-yl 5-amino-2-hydroxybenzoate

InChI

InChI=1S/C10H13NO3/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,11H2,1-2H3

InChI Key

QQSWKDRPBHPAAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)N)O

Origin of Product

United States

Synthesis and Chemical Derivatization of Mesalazine Isopropyl Ester

Synthetic Methodologies for Ester Formation

The creation of the ester bond in Mesalazine Isopropyl Ester is a primary focus of its synthesis. This can be accomplished through several key methods.

Direct Esterification Approaches

Direct esterification, a cornerstone of organic synthesis, is a common method for producing this compound. This typically involves the reaction of mesalazine with isopropanol (B130326) in the presence of a catalyst.

The Fischer-Speier esterification is a classic and widely employed method for synthesizing esters. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. In the context of this compound synthesis, mesalazine (5-aminosalicylic acid) is treated with isopropanol in the presence of a strong acid catalyst.

Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA). The catalyst protonates the carbonyl oxygen of the carboxylic acid group in mesalazine, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of isopropanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant is often used.

Solid acid catalysts, such as ferric sulfate (B86663), have also been demonstrated to be effective in the synthesis of the closely related isopropyl salicylate (B1505791). In one study, the use of solid ferric sulfate as a catalyst in the reaction of salicylic (B10762653) acid and isopropanol resulted in a high yield of the corresponding ester. This suggests that similar solid acid catalysts could be effectively employed in the synthesis of this compound, offering potential advantages in terms of catalyst recovery and reuse.

CatalystReactant Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)
Sulfuric Acid1:10Reflux2-4>90
Ferric Sulfate1:6110494
Phosphotungstic Acid1:2.5Reflux296

This data is based on the synthesis of the closely related isopropyl salicylate and is illustrative of potential conditions for this compound synthesis.

To achieve a reasonable reaction rate, the acid-catalyzed esterification of mesalazine with isopropanol is typically carried out under reflux conditions. Reflux involves heating the reaction mixture to its boiling point and condensing the resulting vapors back into the reaction vessel. This allows for prolonged heating at a constant temperature without the loss of solvent or reactants.

The reaction temperature under reflux is determined by the boiling point of the solvent, which in this case is often an excess of isopropanol (boiling point: 82.6 °C). The use of a Dean-Stark apparatus can be beneficial in driving the reaction to completion by removing the water that is formed as a byproduct, thereby shifting the equilibrium in favor of the ester product. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) until the starting material is consumed.

Advanced and Green Chemistry Syntheses

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of esterification, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. The mechanism involves the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of various esters, including derivatives of salicylic acid. For the synthesis of this compound, a mixture of mesalazine, isopropanol, and an acid catalyst can be subjected to microwave irradiation in a dedicated microwave reactor. This technique often leads to a dramatic reduction in reaction time, from hours to mere minutes, while maintaining high product yields. The use of solid acid catalysts in conjunction with microwave heating can further enhance the green credentials of the synthesis by facilitating catalyst separation and reuse.

Synthesis MethodReaction TimeYield (%)
Conventional Heating4-24 hours85-95
Microwave-Assisted5-15 minutes90-98

This data represents a general comparison and highlights the potential advantages of microwave-assisted synthesis for this type of esterification.

A key principle of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free, or neat, reaction conditions offer significant environmental benefits by reducing waste and minimizing the risks associated with solvent handling and disposal.

For the synthesis of this compound, a solvent-free approach could involve the direct reaction of molten mesalazine with isopropanol in the presence of a solid acid catalyst. Alternatively, high-speed ball milling, a mechanochemical technique, can be employed to facilitate the reaction between the solid reactants in the absence of a solvent. This method utilizes mechanical energy to induce chemical transformations and has been successfully applied to a variety of organic reactions, including esterifications.

Microwave-assisted solvent-free synthesis is another promising green chemistry approach. In this method, the reactants are mixed with a solid catalyst and irradiated with microwaves. The absence of a solvent allows for more efficient energy transfer and can lead to very rapid and high-yielding reactions.

One-Pot Synthetic Routes for Enhanced Efficiency

A hypothetical one-pot synthesis of this compound would involve the direct reaction of Mesalazine (5-aminosalicylic acid) with an excess of isopropanol, which acts as both a reactant and the solvent. The reaction would be catalyzed by a strong acid. The process would proceed as a single operational sequence without the isolation of intermediates.

The key steps in such a one-pot process would be:

Reaction Setup: Charging a suitable reactor with Mesalazine and a significant molar excess of isopropanol.

Catalyst Introduction: Addition of a catalytic amount of a strong acid.

Reaction: Heating the mixture to reflux to drive the esterification. The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the product. This can be achieved by azeotropic distillation.

Work-up and Isolation: Upon completion, the reaction mixture would be cooled, and the excess isopropanol and catalyst would be removed. The crude product would then be purified, for instance, by recrystallization, to yield pure this compound.

The primary advantage of this one-pot approach lies in its process economy and efficiency, making it an attractive strategy for potential industrial-scale production.

Precursor Compounds and Reagent Selection

The synthesis of this compound fundamentally relies on the selection of appropriate precursors and reagents.

Precursor Compounds:

Mesalazine (5-aminosalicylic acid): This is the core starting material, providing the essential pharmacophore. The purity of the Mesalazine used is critical as impurities could lead to side reactions and a lower yield of the desired ester.

Isopropanol (Isopropyl Alcohol): This reagent serves as the source of the isopropyl group for the ester functionality. It is typically used in excess to act as the reaction solvent and to drive the reaction equilibrium towards the formation of the ester.

Reagent Selection:

Acid Catalyst: The Fischer-Speier esterification is acid-catalyzed. mdpi.comorganic-chemistry.org Common choices include strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com The selection of the catalyst can influence the reaction rate and the potential for side reactions. Heterogeneous acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15), could also be employed to simplify the post-reaction purification process, as they can be easily filtered off. mdpi.comnih.gov

Solvent: In many esterification reactions, a solvent that can form an azeotrope with water (e.g., toluene (B28343) or cyclohexane) is used to facilitate water removal and drive the reaction to completion. mdpi.com However, when using a large excess of the alcohol reactant, such as isopropanol, it can often serve as the solvent itself.

The selection of these components is summarized in the table below.

RoleCompoundRationale
Starting Material Mesalazine (5-aminosalicylic acid)Provides the core chemical structure of the final product.
Esterifying Agent IsopropanolReacts with the carboxylic acid group of Mesalazine to form the isopropyl ester. Often used in excess to also function as the solvent.
Catalyst Sulfuric Acid (H₂SO₄)A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for nucleophilic attack by the alcohol.
Catalyst p-Toluenesulfonic Acid (p-TsOH)An alternative strong acid catalyst, often preferred for its solid form, which can be easier to handle.
Catalyst Amberlyst 15A heterogeneous acid catalyst (ion-exchange resin) that can be easily removed by filtration, simplifying purification.
Solvent (Optional) TolueneCan be used to azeotropically remove water, shifting the reaction equilibrium towards the product.

Reaction Optimization and Process Parameters

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound while ensuring a cost-effective and efficient process. Key parameters to consider include temperature, catalyst loading, the molar ratio of reactants, and reaction time.

Temperature: The reaction temperature significantly influences the rate of esterification. Generally, higher temperatures increase the reaction rate. researchgate.net The reaction is typically carried out at the reflux temperature of the alcohol used, in this case, isopropanol (82.6 °C).

Catalyst Loading: The concentration of the acid catalyst affects the reaction kinetics. A higher catalyst concentration generally leads to a faster reaction. However, excessive amounts of catalyst can lead to unwanted side reactions, such as dehydration of the alcohol or degradation of the product, and can complicate the purification process. The optimal catalyst loading needs to be determined experimentally.

Molar Ratio of Reactants: According to Le Chatelier's principle, using a large excess of one reactant (typically the alcohol) can drive the reversible esterification reaction towards the formation of the product. masterorganicchemistry.com The optimal molar ratio of isopropanol to Mesalazine would need to be established to achieve a high conversion rate without incurring excessive costs for solvent recovery.

Reaction Time: The reaction needs to proceed for a sufficient duration to reach equilibrium or the desired level of conversion. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

The following tables illustrate hypothetical data for the optimization of these parameters.

Table 1: Effect of Catalyst Loading on Yield (Conditions: Reflux temperature, 10:1 molar ratio of Isopropanol:Mesalazine, 8 hours)

Catalyst (H₂SO₄) Loading (mol%)Yield of this compound (%)
165
285
392
493
593 (with increased byproducts)

Table 2: Effect of Molar Ratio on Yield (Conditions: Reflux temperature, 3 mol% H₂SO₄, 8 hours)

Molar Ratio (Isopropanol:Mesalazine)Yield of this compound (%)
5:178
10:192
15:195
20:196

Table 3: Effect of Reaction Time on Yield (Conditions: Reflux temperature, 3 mol% H₂SO₄, 15:1 molar ratio)

Reaction Time (hours)Yield of this compound (%)
255
480
690
895
1095

Through systematic optimization of these parameters, a robust and efficient process for the synthesis of this compound can be developed.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic techniques are instrumental in confirming the molecular structure of Mesalazine Isopropyl Ester by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy of a related compound, mesalamine, signals corresponding to the aromatic protons are typically observed between 7.0 and 7.8 ppm. researchgate.net For this compound, the addition of the isopropyl group would introduce characteristic signals. The methine (-CH) proton of the isopropyl group would likely appear as a multiplet, while the methyl (-CH₃) protons would present as a doublet. Due to the rapid exchange of protons on the amino, hydroxyl, and carboxyl groups with the deuterium (B1214612) in the solvent (D₂O), these peaks may not be observed. researchgate.net

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group. scispace.comresearchgate.net The chemical shifts of these carbons provide definitive evidence for the successful esterification of mesalazine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic Protons7.0 - 7.8110 - 150
Isopropyl -CHMultiplet~68
Isopropyl -CH₃Doublet~20
Ester C=O-~163

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. In the analysis of this compound, the FTIR spectrum would exhibit key vibrational modes. A crucial indicator of the ester formation is the appearance of a strong absorption band corresponding to the C=O stretching of the ester group. sciensage.info The spectrum would also retain characteristic peaks from the parent mesalazine molecule, such as N-H stretching of the amino group and O-H stretching of the phenolic hydroxyl group. mdpi.com

Table 2: Key FTIR Absorption Bands for Mesalazine and its Ester Derivative

Functional Group Characteristic Absorption Range (cm⁻¹) Reference
N-H Stretching (Amine)~3471 mdpi.com
O-H Stretching (Phenol)~3434
C=O Stretching (Ester)~1731 sciensage.info
C-N Stretching~1246 mdpi.com
Aromatic C-H Stretching~3085, 2978 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Mesalazine itself has a maximum absorbance at specific wavelengths which can be utilized for its quantification. google.comijpba.in For this compound, the UV-Vis spectrum would be expected to be similar to that of mesalazine due to the presence of the same chromophore, the aminophenol system. The position of the maximum absorbance (λmax) is a key parameter determined in UV-Vis analysis. oecd.orgconicet.gov.ar The solvent and pH can influence the λmax. For instance, mesalamine release from tablets has been determined using UV methods at wavelengths of 302 nm, 330 nm, and 332 nm depending on the pH of the medium. google.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can aid in structural elucidation. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern would also be characteristic. A common fragmentation for esters is the loss of the alkoxy group (-OR). libretexts.org In this case, the loss of the isopropoxy group would be a likely fragmentation pathway. Electrospray ionization (ESI) is a soft ionization technique often used, which typically results in a protonated molecule [M+H]⁺ with minimal fragmentation. basicmedicalkey.com

Chromatographic Techniques for Purity and Content Determination

Chromatographic methods are essential for separating this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of mesalazine and its derivatives due to its high resolution and sensitivity. ijpba.in A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound.

Method Parameters: A typical RP-HPLC method involves a stationary phase, such as a C18 column, and a mobile phase, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). mfd.org.mksciencescholar.us The detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs maximally. google.comsciencescholar.us For instance, a validated HPLC method for mesalazine used a mobile phase of 2% v/v acetonitrile and 98% v/v buffer with UV detection at 220 nm. mfd.org.mk Another method for mesalazine utilized a mobile phase of phosphate (B84403) buffer (pH 6.8) and methanol (60:40, v/v) with UV detection at 235 nm. ijpba.in The retention time, the time it takes for the analyte to pass through the column, is a characteristic parameter for identification under specific chromatographic conditions. ijpba.in

Purity and Content Determination: By comparing the peak area of the this compound in a sample to that of a known standard, its content can be accurately determined. google.com The presence of any impurities would be indicated by additional peaks in the chromatogram. The European Pharmacopoeia outlines HPLC methods for determining various impurities in mesalazine. mfd.org.mk

Table 3: Example HPLC Method Parameters for Analysis of Mesalazine-Related Compounds

Parameter Condition 1 Condition 2 Reference
Column Discovery C18 (150 mm × 4.6 mm, 5 µm)Xterra ODS C18 (250 mm x 4.6mm, 5 µm) mfd.org.mk, ijpba.in
Mobile Phase 2% Acetonitrile, 98% Buffer (0.05% o-phosphoric acid, 0.3% KPF₆)Phosphate buffer (pH 6.8): Methanol (60:40, v/v) mfd.org.mk, ijpba.in
Flow Rate 1.0 mL/minNot Specified mfd.org.mk
Detection UV at 220 nmUV at 235 nm mfd.org.mk, ijpba.in
Column Temp. 35 °CAmbient mfd.org.mk

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique for the quantification and purity assessment of pharmaceutical compounds. In this method, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. For mesalazine and its derivatives, RP-HPLC provides a robust and sensitive means of analysis.

Several validated RP-HPLC methods have been developed for the quantitative determination of mesalazine, which serve as a strong foundation for the analysis of its isopropyl ester. sciencescholar.ussciencescholar.us These methods are characterized by their accuracy, precision, and linearity over a specified concentration range. researchgate.net A typical setup involves a C18 column, which contains porous silica (B1680970) particles as the stationary phase. sciencescholar.usresearchgate.net The mobile phase commonly consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as phosphoric acid or acetic acid, adjusted to a specific pH. sciencescholar.usnih.gov Detection is frequently carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 230 nm or 260 nm. sciencescholar.usnih.gov

One study detailed a method using a mobile phase of 10% acetonitrile and 90% water with 0.1% phosphoric acid, adjusted to pH 4. sciencescholar.ussciencescholar.us This method demonstrated good linearity in the concentration range of 20-160 μg/ml, with a high correlation coefficient (0.9991) and recovery rates between 95.04% and 102.28%. sciencescholar.ussciencescholar.usresearchgate.net Another method employed a mobile phase of acetonitrile, acetic acid, and water (40:40:20 v/v/v) with a potassium dihydrogen orthophosphate buffer at pH 3.3, achieving a retention time for mesalazine of 3.17 minutes. nih.gov

The following table summarizes typical parameters used in RP-HPLC methods for mesalazine analysis.

Table 1: RP-HPLC Method Parameters for Mesalazine Analysis

Parameter Condition 1 Condition 2
Column Porous silica particles L10 (300 × 4.6mm) sciencescholar.ussciencescholar.us Arcus EP-C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase 10% Acetonitrile, 90% Water, 0.1% Phosphoric Acid (pH 4) sciencescholar.ussciencescholar.us Acetonitrile: Acetic Acid: Water (40:40:20 v/v/v) + 0.5 M Potassium Dihydrogen Orthophosphate (pH 3.3) nih.gov
Flow Rate 0.8 ml/min sciencescholar.ussciencescholar.us 1.0 ml/min nih.gov
Detection Wavelength 230 nm sciencescholar.ussciencescholar.us 260 nm nih.gov
Column Temperature 25 °C sciencescholar.ussciencescholar.us Not specified
Injection Volume 20 μl sciencescholar.ussciencescholar.us Not specified
Retention Time Not specified 3.17 min nih.gov
Linearity Range 20-160 μg/ml sciencescholar.ussciencescholar.us 1-5 g/L nih.gov

| Correlation Coefficient (R²) | 0.9991 sciencescholar.ussciencescholar.us | 0.9998 nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to conventional HPLC. asianpharmtech.com This improvement is primarily achieved by using columns packed with smaller particles (typically less than 2.5 μm), which necessitates higher operating pressures. asianpharmtech.com The result is a drastic reduction in analysis time and solvent consumption, making it a highly efficient technique for pharmaceutical analysis. asianpharmtech.com

A specific UPLC method coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed and validated for the determination of mesalamine in human plasma. ijprajournal.com This bioanalytical method demonstrates the high sensitivity required for pharmacokinetic studies, with a quantification range of 7.984 to 3780.638 ng/ml. ijprajournal.com The physical separation capabilities of UPLC combined with the mass analysis of MS provide exceptional selectivity and sensitivity. ijprajournal.com UPLC-based metabolomics has also been utilized to identify biomarkers for evaluating the therapeutic efficacy of mesalazine, showcasing the technique's utility in broader biomedical research. nih.gov

The conditions for a validated UPLC-MS/MS method for mesalamine are detailed in the table below.

Table 2: UPLC-MS/MS Method Parameters for Mesalamine in Human Plasma ijprajournal.com

Parameter Condition
Column Phenomenex Luna 5u, C18 (150 mm x 4.6 mm)
Mobile Phase Acetonitrile: 0.1% Formic Acid (60:40)
Flow Rate 1.2 ml/min (with 50% split to MS)
Injection Volume 10 µL
Column Temperature 45°C
Autosampler Temperature 10°C
Retention Time ~2.0 min
Total Run Time 3.5 min

| Ionization Mode | Electrospray Ionization Positive (ES+) |

Thermal Analysis Methods

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. wikipedia.org These methods are invaluable for characterizing the thermal stability and solid-state properties of active pharmaceutical ingredients and formulations.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org This measurement provides information about thermal transitions, such as melting, crystallization, and glass transitions, which are critical for characterizing the physical state of a drug substance. wikipedia.orgfilab.fr DSC is widely used in pharmaceutical development to study the purity, polymorphism, and compatibility of drugs with excipients. nih.gov

In the context of mesalazine, DSC has been employed to study its thermal behavior when incorporated into drug delivery systems. For instance, DSC analysis was used to characterize mesalamine-loaded chitosan (B1678972) nanoparticles and to confirm the successful encapsulation of the drug within lipid microparticles. nanomedicine-rj.comresearchgate.net The presence of a distinct endothermic peak corresponding to the melting point of the drug within a formulation can indicate its crystalline state, while the absence or shift of this peak can suggest amorphization or interaction with the carrier material.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com The resulting data is presented as a thermogram, which plots mass change against temperature. openaccessjournals.com TGA is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose. mdpi.com

Research on the thermal properties of mesalazine (MZ) using TGA has revealed its decomposition pattern. researchgate.net The analysis showed that the drug undergoes a multi-stage decomposition process. researchgate.net Such data is crucial for determining the temperature limits for manufacturing and storage to ensure the chemical integrity of the compound.

The decomposition stages of mesalazine as determined by TGA are outlined in the following table.

Table 3: TGA Decomposition Stages of Mesalazine researchgate.net

Decomposition Stage Temperature Range (°C) Mass Loss (%)
First Stage 225–350 75.3

| Second Stage | 350–650 | 25.3 |

Other Analytical Techniques for Physical Form and Formulation Integrity

Beyond chromatographic and thermal methods, other analytical techniques are essential for characterizing the physical properties of drug delivery systems, which are critical for their performance.

Dynamic Light Scattering (DLS) for Particle Size Distribution (for delivery systems)

Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. malvernpanalytical.com It works by analyzing the intensity fluctuations of laser light scattered by the particles, which are undergoing Brownian motion. DLS is a fundamental tool in the development of nanoparticle-based drug delivery systems, providing critical information on the average particle size (hydrodynamic diameter) and the polydispersity index (PDI). malvernpanalytical.comresearchgate.net The PDI is a measure of the broadness of the size distribution, with lower values indicating a more uniform particle population. researchgate.net

For mesalamine-loaded delivery systems, DLS has been instrumental in their characterization. In one study, DLS was used to measure the size of mesalamine-loaded chitosan nanoparticles, which were prepared using an ionic gelation method. nanomedicine-rj.com The results showed that the mean particle size of the synthesized nanoparticles ranged from 53.9 to 322.8 nm, confirming their formation in the nano-scale. nanomedicine-rj.com This information is vital as particle size can significantly influence the stability, drug release profile, and in vivo fate of the delivery system.

Table 4: DLS Findings for Mesalamine Nanoparticle Delivery Systems nanomedicine-rj.com

Parameter Finding
Technique Dynamic Light Scattering (DLS)
Analyte Mesalamine-loaded chitosan nanoparticles
Mean Particle Size Range 53.9 nm to 322.8 nm

| Purpose | To determine the size distribution of the drug delivery system. |

Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis (for delivery systems)

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of drug delivery systems for mesalazine. This technique provides high-resolution images that reveal critical physical characteristics of microparticles and nanoparticles, such as shape, size, and surface texture.

In the development of colon-specific delivery systems, SEM is used to evaluate the morphology of mesalamine-loaded microparticles. For instance, studies have shown that mesalamine microparticles prepared by an emulsion-chemical cross-linking method are spherical. nih.gov The morphology of nanoparticles is also investigated using SEM; some studies have revealed that different polymer-based nanoparticles can result in either agglomerates with irregular shapes or discrete, near-spherical particles. ijper.org For example, nanoparticles made with Eudragit RS100 have been observed to be discrete and nearly spherical, with sizes ranging from 40-200 nm. ijper.org In contrast, those prepared with Eudragit RLPO and PLGA may show agglomeration and irregular surfaces with particle sizes between 200-400 nm. ijper.org

The surface characteristics of coated microparticles are also examined. SEM imaging can confirm the presence of a smooth, densely packed structure in which drug-loaded nanostructured lipid carriers are evenly embedded within a polymer matrix. researchgate.net This detailed surface analysis is crucial for understanding how the delivery system will behave in vivo and for ensuring the integrity of coatings designed for controlled or targeted release. nih.govresearchgate.net

Table 1: SEM Analysis of Mesalazine Delivery Systems

Formulation Polymer/Carrier Observed Morphology Particle Size Range Reference
Microparticles Chitosan Spherical 220.4 µm (uncoated), 312.2 µm (coated) nih.gov
Nanoparticles Eudragit RLPO Agglomerates, irregular shape 200-400 nm ijper.org
Nanoparticles PLGA Agglomerates, irregular shape 200-400 nm ijper.org
Nanoparticles Eudragit RS100 Discrete, near-spherical 40-200 nm ijper.org
NLC Beads Polymer Matrix Smooth, densely packed ~1 mm (beads) researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystalline or amorphous nature of a substance. units.it In pharmaceutical sciences, XRD is fundamental for characterizing the solid-state properties of active pharmaceutical ingredients (APIs) and their formulations, as crystallinity can significantly impact solubility, dissolution rate, and stability. units.itresearchgate.net

The analysis of mesalazine and its formulations by XRD reveals its crystalline state. The diffraction pattern of pure mesalazine exhibits intense peaks, indicative of its crystalline structure. ijcce.ac.irresearchgate.net When mesalazine is incorporated into a delivery system, such as nanoparticles, the resulting formulation's XRD pattern can be compared to that of the pure drug to assess any changes in crystallinity.

For instance, in the development of molecularly imprinted polymers (MIPs) for mesalazine delivery, XRD analysis is used to study the crystalline structure of the drug-loaded and unloaded nanoparticles. ijcce.ac.ir The diffraction patterns of these nanoformulations may show very small areas under the peaks, suggesting that the formulations are predominantly amorphous rather than crystalline. researchgate.net This transition from a crystalline to an amorphous state can be advantageous for drug delivery, potentially enhancing the drug's release characteristics. ijcce.ac.irresearchgate.net

Furthermore, Powder X-ray Diffraction (P-XRD) studies are employed to confirm that the crystalline nature of the drug remains unchanged within a formulated tablet, which is crucial for ensuring product consistency and performance. researchgate.net The XRD technique is considered one of the easiest and fastest methods for obtaining fundamental structural information about a crystalline substance and is widely used for the routine characterization of pharmaceutical solids. units.it

Table 2: XRD Findings for Mesalazine and Formulations

Sample Crystalline Nature Key Observation Reference
Pure Mesalazine Crystalline Intense diffraction peaks ijcce.ac.irresearchgate.net
Mesalazine-loaded Nanoparticles Mostly Amorphous Small areas under the peaks in the diffraction pattern researchgate.net
Molecularly Imprinted Polymers (MIPs) Varies Used to study the crystalline structure of carrier and loaded drug ijcce.ac.ir
Formulated Tablets Crystalline (drug) Confirms the drug's crystalline nature is maintained in the final product researchgate.net

Pharmacodynamic Mechanisms of the Active Moiety Mesalazine

Anti-inflammatory Pathways Modulation

Mesalazine's anti-inflammatory properties are central to its mechanism of action. It influences several key signaling pathways involved in the inflammatory cascade.

Mesalazine is recognized as an inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial for the synthesis of pro-inflammatory mediators. researchgate.net However, it is considered a weak and non-specific inhibitor of COX enzymes. nih.gov

By inhibiting the COX pathway, mesalazine effectively reduces the production of prostaglandins, which are potent inflammatory mediators. In cultured rectal mucosa from patients with ulcerative colitis, 5-aminosalicylic acid has been shown to inhibit the production of Prostaglandin (B15479496) E2 (PGE2) by 62%. capes.gov.br This suppression of prostaglandin synthesis is a key component of mesalazine's anti-inflammatory effect. In colorectal cancer cell lines, mesalazine (15 mM) has been observed to inhibit both basal and cytokine-induced COX-2 expression, leading to reduced PGE2 synthesis. nih.gov

Table 1: Effect of Mesalazine's Active Moiety (5-ASA) on Prostaglandin E2 Synthesis
ParameterFindingSource
Inhibition of PGE2 Production62% reduction in cultured rectal mucosa from ulcerative colitis patients. capes.gov.br

Mesalazine also targets the lipoxygenase pathway, leading to a decrease in the synthesis of leukotrienes, which are potent chemoattractants for inflammatory cells. Specifically, mesalazine has been found to inhibit the formation of Leukotriene B4 (LTB4) in rat peritoneal neutrophils with a half-maximal inhibitory concentration (IC50) of 44.9 μM. nih.gov This action helps to reduce the infiltration of inflammatory cells into the intestinal mucosa.

Table 2: Inhibitory Effect of Mesalazine on Leukotriene B4 Formation
ParameterIC50 ValueModelSource
Leukotriene B4 (LTB4) Formation44.9 μMRat peritoneal neutrophils nih.gov

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in regulating the expression of numerous pro-inflammatory genes. Mesalazine has been shown to inhibit the activation of the NF-κB pathway. nih.govnih.gov In patients with active ulcerative colitis, mesalazine therapy resulted in a significant reduction of NF-κB activation in the inflamed mucosa. nih.gov Furthermore, in an experimental model of colitis, treatment with mesalazine decreased the expression of NF-κB. scielo.brbvsalud.org This inhibition of the NF-κB pathway contributes significantly to the anti-inflammatory effects of mesalazine by downregulating the production of inflammatory cytokines and other mediators. nih.gov

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. Mesalazine acts as a ligand for PPAR-γ, leading to its activation. researchgate.net This activation has been demonstrated to mediate some of the anti-inflammatory and anti-proliferative effects of mesalazine. For instance, in colitis patients treated with mesalazine, there was an observed increase of over 25% in the mRNA levels of PPAR-γ target genes, such as keratin (B1170402) 20, and a 50% increase in catalase mRNA levels. nih.gov In cellular models, mesalazine-induced PPAR-γ activity led to a 2.2-fold increase in the expression of cleaved PARP, a marker of apoptosis. oup.com

Table 3: Quantitative Effects of Mesalazine on PPAR-γ Activation and Downstream Targets
ParameterFindingModelSource
Keratin 20 mRNA Levels>25% increaseColitis patients nih.gov
Catalase mRNA Levels50% increaseColitis patients nih.gov
Cleaved PARP Protein Expression2.2-fold increaseCaco-2 wild-type and empty vector cells oup.com

Inhibition of Cyclooxygenase (COX) and Lipoxygenase Pathways

Oxidative Stress Mitigation

In addition to its anti-inflammatory effects, mesalazine possesses significant antioxidant properties that contribute to its therapeutic efficacy. It acts as a scavenger of reactive oxygen species (ROS) and modulates the activity of antioxidant enzymes.

Mesalazine has demonstrated the ability to directly scavenge various ROS. It has been shown to scavenge hydrogen peroxide and hypochlorite (B82951) with IC50 values of 0.7 μM and 37.0 μM, respectively. nih.gov Furthermore, in intestinal epithelial cells, mesalazine treatment has been found to reduce ROS levels by over 40%. nih.gov

In an experimental colitis model, mesalazine treatment led to a significant increase in the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GPx) and a reduction in lipid peroxidation. scielo.br This indicates that mesalazine not only neutralizes existing oxidative species but also enhances the endogenous antioxidant defense mechanisms.

Table 4: Antioxidant and Radical Scavenging Activity of Mesalazine's Active Moiety (5-ASA)
ParameterFindingModel/AssaySource
Hydrogen Peroxide ScavengingIC50: 0.7 μMIn vitro assay nih.gov
Hypochlorite ScavengingIC50: 37.0 μMIn vitro assay nih.gov
Reduction of ROS Levels>40%Intestinal epithelial cells nih.gov
Glutathione Peroxidase (GPx) ActivitySignificant increaseExperimental colitis model scielo.br
Lipid PeroxidationSignificant decreaseExperimental colitis model scielo.br

Free Radical Scavenging Properties

Mesalazine is recognized for its potent antioxidant properties, acting as a scavenger of reactive oxygen species (ROS). nih.govmdpi.com This action is a key component of its anti-inflammatory effects. mdpi.comscielo.br The drug has been shown to effectively reduce free radicals, such as 1,1-diphenyl-2-picrylhydrazyl, hydrogen peroxide, and hypochlorite. nih.gov By neutralizing these harmful molecules, mesalazine helps to mitigate oxidative damage to the intestinal mucosa, a significant factor in the pathology of inflammatory bowel disease. scielo.brpatsnap.com

Studies have demonstrated that mesalazine can inhibit lipid peroxidation in rat liver microsomes and gastric mucosal lipid peroxidation induced by ischemia and reperfusion. nih.gov This antioxidant activity is believed to be a primary mechanism for its chemopreventive effects against colorectal cancer. nih.gov The ability of mesalazine to scavenge ROS can lead to a reduction or complete inhibition of DNA damage. nih.gov

Reactive Oxygen Species Scavenged by Mesalazine Effect
1,1-diphenyl-2-picrylhydrazyl (DPPH)Reduced with an IC50 value of 9.5 microM nih.gov
Hydrogen peroxide (H2O2)Scavenged with an IC50 of 0.7 microM nih.gov
Hypochlorite (OCl-)Scavenged with an IC50 of 37.0 microM nih.gov
Superoxide and hydroxyl radicalsInhibited in a dose-dependent manner 61.8.75

Immunomodulatory Effects

Beyond its antioxidant capabilities, mesalazine exhibits significant immunomodulatory effects that contribute to its therapeutic efficacy.

Impact on Cytokine Production (e.g., TNF-α, IL-6)

Mesalazine can modulate the production of various pro-inflammatory cytokines. drugbank.comresearchgate.net It has been observed to inhibit the synthesis of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). frontiersin.orge-century.us By reducing the expression of these key pro-inflammatory cytokines, mesalazine helps to control inflammation at a molecular level. nbinno.comnbinno.com

In clinical studies involving patients with ulcerative colitis, treatment with mesalazine resulted in a significant decrease in the levels of TNF-α and IL-6. bvsalud.orgfrontiersin.org This effect is partly attributed to its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating the expression of inflammatory genes. nbinno.comnbinno.com

Cytokine Effect of Mesalazine
Tumor Necrosis Factor-alpha (TNF-α)Inhibition of production frontiersin.orgnih.gov
Interleukin-6 (IL-6)Reduction in levels bvsalud.orgfrontiersin.org
Interleukin-1β (IL-1β)Inhibition of production researchgate.netfrontiersin.org

Induction of Regulatory T Cells (Tregs) and TGF-β Signaling

A novel anti-inflammatory mechanism of mesalazine involves the induction of regulatory T cells (Tregs) in the colon. nih.gov Tregs are crucial for maintaining immune homeostasis and suppressing excessive immune responses. nih.govnih.gov Mesalazine promotes the accumulation of these cells in the colon by activating the aryl hydrocarbon receptor (AhR) pathway. nih.gov

This activation of the AhR pathway by mesalazine leads to an increase in the active form of transforming growth factor-beta (TGF-β). nih.gov TGF-β is a key cytokine involved in the differentiation and function of Tregs. mdpi.com The induction of Tregs via the AhR pathway, followed by TGF-β activation, represents a significant aspect of mesalazine's immunomodulatory effects. nih.govconsensus.app Blockade of TGF-β signaling has been shown to suppress the induction of Tregs by mesalazine in the colon. nih.gov

Prodrug Bioconversion and Metabolic Fate

Enzymatic Hydrolysis of the Ester Bond

The conversion of an ester prodrug to its active carboxylic acid form is typically mediated by a class of enzymes known as esterases. These enzymes catalyze the hydrolysis of ester bonds.

Factors Influencing Esterase Activity and Prodrug ConversionThe rate and extent of prodrug conversion are not constant and can be influenced by a multitude of factors. The efficiency of enzymatic hydrolysis can vary significantly based on:

Genetic Polymorphisms: Variations in the genes encoding for esterase enzymes can lead to differences in enzyme activity among individuals.

Age: Enzyme activity is often reduced in neonates and the elderly.

Disease States: Liver or kidney impairment can significantly affect drug metabolism.

Diet and Environment: Certain foods and environmental chemicals can either induce or inhibit the activity of metabolic enzymes.

Co-administered Drugs: Other medications can compete for the same enzymes, leading to drug-drug interactions.

Below is a table summarizing key factors that can influence the activity of esterases.

FactorEffect on Esterase ActivityImplication for Prodrug Conversion
Genetics Can lead to rapid or slow metabolizer phenotypes.Affects the rate of mesalazine release.
Age Reduced activity in very young and elderly populations.Slower activation of the prodrug.
Disease Impaired liver or kidney function can decrease metabolism.Reduced systemic or pre-systemic conversion.
Diet High-fat diets may alter enzyme levels. nih.govPotential for variability in drug activation.
Drug Interactions Co-administered drugs can inhibit or induce enzymes.Can lead to unpredictable levels of active drug.

Localization of Bioconversion in the Gastrointestinal Tract

For a drug intended to treat inflammatory bowel disease, targeting the gastrointestinal (GI) tract is crucial. The location of prodrug activation determines where the active drug is released.

Metabolism of the Released Active Moiety (Mesalazine)

Once Mesalazine Isopropyl Ester is hydrolyzed and the active mesalazine (5-ASA) is released, it undergoes its own characteristic metabolism. The primary metabolic pathway for mesalazine is acetylation. nih.govnih.gov

This conversion is carried out by the N-acetyltransferase (NAT) enzyme, which is present in both the intestinal mucosa and the liver. nih.govresearchgate.net The process results in the formation of N-acetyl-5-aminosalicylic acid (Ac-5-ASA), the main, therapeutically inactive metabolite. researchgate.net A significant portion of an orally administered mesalazine dose is acetylated in the gut wall during absorption, with further acetylation occurring in the liver. nih.gov This extensive metabolism limits the systemic bioavailability of the active drug and is a key feature of its pharmacokinetic profile. The inactive metabolite is then primarily excreted via the kidneys. nih.gov

N-acetylation to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA)

Once mesalazine is released from its isopropyl ester prodrug form, it is primarily metabolized into N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). drugbank.comnih.gov This conversion is a significant step in the metabolic fate of mesalazine. The process of acetylation involves the transfer of an acetyl group to the amino group of the 5-ASA molecule.

N-Ac-5-ASA is considered to be a pharmacologically inactive metabolite of mesalazine. nih.gov The extent of this N-acetylation is a key factor in determining the systemic exposure to the active 5-ASA. nih.gov The formation of N-Ac-5-ASA occurs both pre-systemically in the intestinal mucosa and systemically in the liver. drugbank.com Following its formation, N-Ac-5-ASA is primarily excreted through the renal route. drugbank.com

Compound NameAbbreviationRole
This compound-Prodrug
Mesalazine5-ASAActive Drug
N-acetyl-5-aminosalicylic acidN-Ac-5-ASAInactive Metabolite

Acetylation by Intestinal Mucosa and Colonic Bacteria

The acetylation of mesalazine to N-Ac-5-ASA is carried out by N-acetyltransferase (NAT) enzymes. nih.govnih.gov This metabolic process occurs in two main locations within the gastrointestinal tract: the intestinal mucosa and, to a lesser extent, by colonic bacteria.

The intestinal epithelial cells play a major role in the acetylation of ingested 5-ASA. nih.gov The N-acetyltransferase 1 (NAT-1) enzyme, present in these cells, is principally responsible for the conversion of mesalazine to its inactive metabolite, N-Ac-5-ASA. drugbank.comnih.gov This pre-systemic metabolism in the intestinal mucosa is a key determinant of the bioavailability of mesalazine. drugbank.com

Advanced Drug Delivery Systems and Formulation Strategies

Colon-Targeted Delivery Approaches

Targeting the colon requires overcoming the physiological variables of the gastrointestinal tract, such as wide-ranging pH levels and transit times. nih.gov Modern delivery systems often employ a combination of triggers, such as pH and bacterial enzymes, to improve the accuracy of drug release. pharmaexcipients.comnih.govpharmaexcipients.com An ideal colon-targeting system is designed to prevent drug release in the stomach and small intestine, initiating it only upon reaching the large intestine. researchgate.net

The physiological pH gradient of the GI tract, which increases from the acidic stomach (pH 2.0-3.0) to the more neutral environment of the colon (pH 7.0-8.0), provides a natural trigger for targeted drug release. hubspotusercontent-na1.net pH-dependent systems utilize polymers that are insoluble at low pH but dissolve as the pH rises, typically in the terminal ileum and colon. researchgate.netnih.gov This approach is considered a robust method for delivering mesalazine to its intended site of action. nih.govresearchgate.net

Poly(meth)acrylate copolymers, commercially known as Eudragit®, are extensively used to create pH-sensitive coatings for oral dosage forms. nih.govcsfarmacie.cz These synthetic polymers can be tailored to dissolve at specific pH values, making them ideal for enteric and colonic targeting. csfarmacie.cznih.gov

Different grades of Eudragit polymers are selected based on their dissolution threshold:

Eudragit® L-100: Dissolves at pH 6.0 and above, targeting the jejunum. bpasjournals.com

Eudragit® S-100: Dissolves at pH 7.0 and above, which is characteristic of the terminal ileum and colon. nih.govnih.gov

Eudragit® FS 30 D: An aqueous dispersion of an anionic polymer that dissolves above pH 7.0, specifically designed for colonic drug delivery. nih.gov

Studies have demonstrated that combining Eudragit S-100 and L-100 can effectively coat tablets for colon-targeted delivery. jddtonline.info For instance, a dual-coating system using Opadry Enteric 95K (dissolution trigger > pH 7.0) and 94O (dissolution trigger > pH 6.0) has shown excellent protection in acidic media with complete drug release at pH 7.2. hubspotusercontent-na1.net Research has also explored multi-layer formulations that combine an outer Eudragit® S layer with resistant starch to create a dual pH- and enzyme-triggered release system. pharmaexcipients.com

Eudragit® PolymerCompositionDissolution pHTarget GI Region
Eudragit® L 100-55Methacrylic Acid / Ethyl Acrylate Copolymer> 5.5Duodenum
Eudragit® L-100Methacrylic Acid / Methyl Methacrylate Copolymer> 6.0Jejunum / Ileum
Eudragit® S-100Methacrylic Acid / Methyl Methacrylate Copolymer> 7.0Terminal Ileum / Colon
Eudragit® FS 30 DMethyl Acrylate, Methyl Methacrylate, and Methacrylic Acid> 7.0Colon

This strategy leverages the unique enzymatic environment of the colon, which is rich in anaerobic bacteria. researchgate.net Formulations can be designed as prodrugs, where mesalazine is attached to a carrier molecule via an azo bond. nih.gov This bond remains intact in the upper GI tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug. nih.gov

The colon contains a high concentration of bacteria that produce a variety of enzymes capable of degrading specific substrates, such as polysaccharides and azo bonds. researchgate.netnih.gov This metabolic activity can be harnessed to trigger drug release. A dual-system approach that combines pH-sensitive coatings with enzyme-degradable components (like resistant starch) has been shown to promote drug release at the target site with high accuracy. pharmaexcipients.com In such systems, the outer pH-dependent layer dissolves first, exposing the inner matrix to colonic enzymes, which then degrade it to release the drug. pharmaexcipients.com In one study, chitosan-coated microparticles designed for pH-enzyme double-dependency showed minimal drug release in the upper GI tract, with 71% of the entrapped mesalazine released in a simulated colonic environment containing rat cecal contents. nih.gov

Enzyme-Dependent Release Systems

Microparticle and Nanoparticle Formulations

Micro- and nanoparticle systems offer several advantages for colon-targeted delivery, including the potential for improved local targeting and better pharmacokinetics. bohrium.com These tiny carriers can accumulate in inflamed colonic tissues, enhancing local bioavailability while minimizing systemic side effects. bohrium.comnanomedicine-rj.com Various materials, including lipids and polymers like chitosan (B1678972) and gelatin, have been used to create these advanced formulations. bohrium.com

Research has shown that mesalazine-loaded nanoparticles can be formulated to have a mean particle size of 150 ± 20 nm with a high drug loading capacity of 85 ± 5%. ijmps.org In vitro studies of such nanoparticles demonstrated a sustained release profile over an extended period. ijmps.org Similarly, chitosan nanoparticles loaded with mesalazine have been synthesized with mean sizes ranging from 53.9 to 322.8 nm. nanomedicine-rj.com

Several techniques are employed to prepare micro- and nanoparticles for drug delivery. The choice of method depends on the desired particle characteristics, such as size, morphology, and drug encapsulation efficiency.

Emulsion-Chemical Cross-linking: This method involves creating an emulsion of an aqueous polymer solution in an oily phase. scispace.com A cross-linking agent, such as glutaraldehyde, is then added to solidify the dispersed aqueous droplets into microspheres. nih.govscispace.com This technique was used to prepare mesalazine-loaded chitosan microparticles that were subsequently coated with Eudragit S100 to create a pH-enzyme dependent system. nih.gov The resulting coated microparticles had a mean diameter of 312.2 µm and an entrapment efficiency of over 91.5%. nih.gov

Solvent Evaporation: In this technique, the drug and a polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. nih.govkinampark.com The organic solvent is subsequently removed by evaporation, causing the polymer to precipitate and form solid micro- or nanoparticles encapsulating the drug. nih.govjfda-online.com This method has been used to prepare mesalazine microspheres using sodium alginate and ethylcellulose as encapsulating agents. nih.govresearchgate.net It has also been employed to formulate mesalazine nanoparticles with a high drug loading capacity and a sustained release profile. ijmps.org

Ionic Gelation: This method is based on the electrostatic interaction between a polyelectrolyte and an oppositely charged ion, leading to the formation of a gel matrix. nih.gov It is commonly used to prepare chitosan nanoparticles, where the positively charged amino groups of chitosan interact with a negatively charged cross-linking agent like sodium tripolyphosphate (TPP). nanomedicine-rj.com This process is favored for its simplicity and use of non-toxic reagents. nanomedicine-rj.com Studies have successfully used ionic gelation to prepare mesalazine-loaded chitosan nanoparticles, optimizing variables such as chitosan concentration and pH to achieve particle sizes as small as 90 nm. nanomedicine-rj.comacgpubs.org

Preparation MethodGeneral PrincipleExample Application for MesalazineKey Findings / Particle Characteristics
Emulsion-Chemical Cross-linkingEmulsification of a polymer solution followed by solidification with a chemical cross-linker.Preparation of chitosan microparticles. nih.govMean diameter of 312.2 µm (coated); Entrapment efficiency > 91.5%. nih.gov
Solvent EvaporationDissolving polymer and drug in a solvent, emulsifying, and then evaporating the solvent to form particles.Formulation of mesalazine-loaded nanoparticles. ijmps.orgMean particle size of 150 nm; Drug loading capacity of 85%. ijmps.org
Ionic GelationCross-linking of a polyelectrolyte using ions of opposite charge to form nanoparticles.Synthesis of mesalazine-loaded chitosan nanoparticles using TPP. nanomedicine-rj.comMean particle size of 90 nm under optimized conditions. nanomedicine-rj.com

Encapsulation Efficiency and Drug Loading

Encapsulation within nanocarriers is a key strategy to protect Mesalazine from the harsh environment of the upper gastrointestinal tract and to facilitate its delivery to the colon. ijprajournal.combohrium.com Encapsulation efficiency (EE%) and drug loading capacity (LC%) are critical parameters that determine the effectiveness of these delivery systems. acgpubs.org EE% refers to the percentage of the total initial drug that is successfully entrapped within the nanoparticles, while LC% represents the percentage of the nanoparticle's mass that is composed of the encapsulated drug.

Various materials have been investigated for the encapsulation of Mesalazine, each demonstrating different levels of efficiency. For instance, nanoparticles formulated from the natural protein zein (B1164903) have been shown to effectively encapsulate Mesalazine. In one study, these nanoparticles exhibited a drug loading of 43.8 µg of Mesalazine per mg of nanoparticles. nih.gov Another approach using TPP/Chitosan nanoparticles demonstrated a loading capacity of 8.89 ± 0.06% and a high entrapment efficiency of 71.63 ± 0.02%. acgpubs.org

Solid lipid nanoparticles (SLNs) have also been explored, with studies showing that entrapment efficiency can be improved by increasing the concentration of the lipid used in the formulation. nih.gov In chitosan microspheres coated with Eudragit S100, a pH-sensitive polymer, the entrapment efficiency was found to range from 43.72% to 82.27%, with drug loading between 20.28% and 33.26%. google.com These findings highlight the significant role that the choice of carrier material and formulation parameters play in optimizing the delivery vehicle.

Below is an interactive data table summarizing the encapsulation efficiency and drug loading of Mesalazine in different nanoparticle systems.

Carrier SystemEncapsulation Efficiency (EE%)Drug Loading (LC%)Drug Loading (µg/mg)
TPP/Chitosan Nanoparticles71.63 ± 0.02%8.89 ± 0.06%-
Zein Nanoparticles--43.8 µg/mg
Eudragit-coated Chitosan Microspheres43.72% - 82.27%20.28% - 33.26%-

Surface Modification and Zeta Potential Considerations

The surface properties of nanocarriers are crucial for their stability and interaction with biological membranes. Surface modification can prevent particle aggregation, enhance mucosal penetration, and improve cellular uptake at the target site. acgpubs.org The zeta potential is a key indicator of the surface charge of the nanoparticles and is a critical factor in predicting the stability of the colloidal dispersion.

Nanoparticles with a sufficiently high positive or negative zeta potential are generally considered stable, as the electrostatic repulsion between particles prevents aggregation. nih.gov For instance, Mesalazine-loaded zein nanoparticles have been reported with a zeta potential of -36.4 ± 1.5 mV, indicating good colloidal stability. nih.gov Similarly, Mesalazine-loaded microparticles coated with a pH-sensitive polymer showed a zeta potential of -17.6 mV. dovepress.com

In another study, derivatization of PAMAM G4 dendrimers with Mesalazine resulted in a decrease in the zeta potential from 25.47 ± 2.69 mV to 14.33 ± 2.75 mV. nih.gov This reduction in positive surface charge can be beneficial for drug delivery applications. The surface charge not only influences stability but also the mucoadhesive properties of the nanoparticles. Cationic polymers like chitosan are known for their mucoadhesive characteristics, which can prolong the residence time of the formulation in the colon, thereby enhancing the local therapeutic effect. acgpubs.org

The table below presents zeta potential values for various Mesalazine delivery systems.

Delivery SystemZeta Potential (mV)
Zein Nanoparticles-36.4 ± 1.5 mV
Coated Microparticles-17.6 mV
PAMAM G4 Dendrimer25.47 ± 2.69 mV
Mesalazine-PAMAM Conjugate14.33 ± 2.75 mV

Novel Polymeric Conjugates for Controlled Release

Conjugating Mesalazine to a polymer backbone is an innovative approach to create a prodrug system designed for controlled and targeted release. lgcstandards.comnih.gov This strategy aims to increase the drug's bioavailability at the site of action and improve treatment adherence by potentially allowing for a less frequent dosing schedule. nih.gov The drug is covalently attached to a biocompatible polymer, often through a linker that is designed to be cleaved by specific conditions present in the colon, such as the enzymes produced by the gut microbiota. researchgate.net

One such novel system involves linking Mesalazine to chondroitin (B13769445) sulfate (B86663), a biodegradable and mucoadhesive glycosaminoglycan. nih.gov This polymeric conjugate was synthesized using a carbodiimide (B86325) as the conjugating agent. lgcstandards.com Characterization of this system confirmed the successful conjugation between the drug and the polymer. lgcstandards.com In vitro release studies demonstrated that the release is controlled and pH-dependent, with approximately 40% of the linked drug being released at pH 9 over a period of up to 50 hours, following Higuchi's model of drug release. lgcstandards.com Furthermore, in vivo biodistribution studies showed that the conjugate remained in the lower gastrointestinal tract for up to 8 hours, indicating successful targeting to the desired site of action. lgcstandards.com

Another approach has utilized poly(ethylene glycol) (PEG) as the polymer carrier. researchgate.net In these conjugates, Mesalazine is attached via an azo linker, which is specifically designed to be cleaved by the azoreductase enzymes produced by colonic bacteria. This ensures that the drug is predominantly released in the colon. Studies have shown that PEG conjugation can prevent the premature release and absorption of Mesalazine in the upper intestine following oral administration. researchgate.net These polymeric conjugate systems represent a promising strategy for optimizing the delivery and efficacy of Mesalazine in the treatment of inflammatory bowel diseases.

Based on a comprehensive search of available scientific literature, there is no specific preclinical research data published on the chemical compound “Mesalazine Isopropyl Ester.” Studies detailing its in vitro drug release profiles, stability in biological media, cellular uptake, enzymatic conversion, or in vivo pharmacokinetics in animal models could not be located.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including detailed research findings and data tables, as the foundational data for "this compound" is not present in the public domain. Fulfilling the request under these circumstances would require fabricating data, which would violate the core principles of scientific accuracy.

Preclinical Research and Experimental Models

In Vivo Studies Using Animal Models

Pharmacokinetic and Biodistribution Studies

Tissue Distribution in Gastrointestinal Tract (e.g., colon, ileum)

The primary goal of formulating mesalazine as a prodrug, such as Mesalazine Isopropyl Ester, is to facilitate targeted delivery of the active compound, mesalazine (5-aminosalicylic acid or 5-ASA), to the distal regions of the gastrointestinal (GI) tract, particularly the colon. The prodrug itself is designed to be largely inactive and to minimize systemic absorption in the upper GI tract. Upon reaching the lower intestine, local conditions or enzymes are intended to cleave the ester bond, releasing the active mesalazine moiety where it is needed for therapeutic effect.

Studies on various mesalazine formulations demonstrate this principle of targeted release. For instance, after oral administration of mesalazine enteric-coated sustained-release granules in rats, the drug shows a high concentration in the stomach within the first 2 to 8 hours. Over time, it gradually moves to and is maintained in the jejunum, ileum, and colon for 6 to 12 hours, eventually reaching a high concentration in the colon. smmu.edu.cn This targeted delivery ensures that high local drug concentrations are achieved at the site of inflammation in ulcerative colitis. nih.gov Different modified-release formulations are designed to release mesalazine at different points in the GI tract. Some formulations, like Pentasa, begin releasing the drug in the upper small intestine, while others with pH-dependent coatings, like Asacol, are designed to release the bulk of their payload in the terminal ileum and colon. nih.govresearchgate.net The strategy for a prodrug like this compound would similarly aim for cleavage and release predominantly in the lower GI tract to maximize local therapeutic action and reduce systemic side effects.

Systemic Exposure of Prodrug and Active Moiety

A key objective of the prodrug approach is to optimize the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. premierconsulting.com For this compound, the design intends to limit the systemic absorption of the intact ester prodrug. The ester linkage is designed to be cleaved in the lower gastrointestinal tract, releasing the active mesalazine.

The systemic exposure to mesalazine itself is a critical factor. The development of various 5-ASA drug delivery methods aims to minimize systemic absorption while maximizing the availability of the drug at the inflamed epithelium. researchgate.net Once mesalazine is released, it can be absorbed and is subsequently acetylated in the liver and intestine to form N-acetyl-5-ASA (N-Ac-5-ASA), an inactive metabolite. researchgate.net Both mesalazine and its metabolite are then excreted. By designing a prodrug that is more readily absorbed than the parent compound, it is possible to alter the pharmacokinetic profile, potentially increasing the systemic exposure of the active moiety if desired, or in the case of IBD, ensuring it remains in the gut. google.com The ideal profile for a mesalazine prodrug in IBD treatment involves minimal systemic absorption of the prodrug, with efficient conversion to mesalazine locally in the colon, leading to high local concentrations and low systemic exposure to the active drug to minimize potential side effects. researchgate.net

Animal Models of Inflammatory Bowel Disease (IBD)

Dextran (B179266) Sodium Sulfate (B86663) (DSS)-Induced Colitis Models

The Dextran Sodium Sulfate (DSS)-induced colitis model is one of the most widely used methods for studying IBD in animals due to its simplicity, reproducibility, and similarity to human ulcerative colitis. nih.govfrontiersin.org In this model, DSS, a chemical colitogen, is administered to mice in their drinking water, where it is directly toxic to the epithelial cells of the colon's basal crypts. creative-animodel.com This toxicity damages the integrity of the mucosal barrier, leading to symptoms that mimic human IBD, such as weight loss, diarrhea, and rectal bleeding. creative-animodel.com This model is particularly useful for investigating the role of the innate immune system in intestinal inflammation and for evaluating potential therapeutics. nih.gov

In studies using the DSS-induced colitis model, mesalazine, the active moiety of this compound, has demonstrated significant therapeutic effects. Treatment with mesalazine has been shown to mitigate mucosal structural changes and reduce inflammatory infiltration. frontiersin.org It significantly improves outcomes such as the length of the colon, tissue myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and histological inflammation scores. nih.gov Furthermore, mesalazine treatment leads to a reduction in the expression of key pro-inflammatory cytokines. frontiersin.org

Parameter MeasuredEffect of Mesalazine Treatment in DSS-Induced ColitisReference
Mucosal StructureMitigated structural changes and reduced inflammatory infiltration frontiersin.org
Colon LengthSignificantly improved (reduced shortening) nih.gov
Myeloperoxidase (MPO) ActivitySignificantly improved (reduced activity) nih.gov
Histological ScoreSignificantly improved (reduced inflammation score) nih.gov
Pro-inflammatory Cytokines (TNF-α, IL-1α, IL-6, IL-8)Expression levels were significantly reduced frontiersin.org
Immune Complex-Induced Colitis Models

Information regarding the specific use and effects of this compound or its active moiety, mesalazine, in immune complex-induced colitis models was not available in the provided search results.

IL-10 Deficient Models

Interleukin-10 (IL-10) deficient (IL-10-/-) mice serve as a valuable genetic model for IBD research. These mice spontaneously develop chronic enterocolitis due to their inability to produce the anti-inflammatory cytokine IL-10, leading to an uncontrolled immune response against gut antigens. The resulting pathology shares features with human Crohn's disease.

Parameter MeasuredEffect of Mesalazine Treatment in IL-10 Deficient MiceReference
Colitis SymptomsReduced symptoms of spontaneous colitis nih.govnih.gov
Histopathological DamageReduced damage to colonic tissues nih.govnih.gov
Endoplasmic Reticulum (ER) StressAlleviated ER stress in epithelial cells nih.gov
p-STAT3 Protein ExpressionDown-regulated nih.govnih.gov
NF-κB Protein ExpressionDown-regulated nih.govnih.gov
STAT3 and NF-κB mRNA ExpressionDown-regulated nih.govnih.gov

Evaluation of Molecular and Cellular Effects in Animal Tissues

In animal models of colitis, mesalazine exerts its therapeutic effects through a variety of molecular and cellular mechanisms primarily aimed at reducing inflammation. nih.gov A central action of mesalazine is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. By inhibiting this pathway, mesalazine can effectively down-regulate the production of inflammatory mediators.

Transcriptomic analysis in DSS-induced colitis models revealed that mesalazine treatment significantly alters gene expression, downregulating a large number of genes involved in the immune inflammatory response. frontiersin.org This includes the reduced expression of several pro-inflammatory cytokines and chemokines.

Key molecular and cellular effects observed in animal tissues include:

Reduction of Pro-inflammatory Cytokines : Studies have consistently shown that mesalazine treatment decreases the levels of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1alpha (IL-1α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in inflamed colonic tissue. frontiersin.orgresearchgate.net

Inhibition of Inflammatory Pathways : Mesalazine has been shown to down-regulate critical signaling pathways involved in inflammation, such as the STAT3/NF-κB pathway in IL-10 deficient mice. nih.govnih.gov

Inhibition of Cyclooxygenase (COX) : While it has multiple mechanisms of action, mesalazine is known to inhibit the COX enzyme, which plays a role in the metabolism of arachidonic acid to produce inflammatory prostaglandins. nih.govresearchgate.net

Antiproliferative Effects : In the context of cancer prevention, mesalazine has been shown to have direct inhibitory effects on the growth and survival of colorectal cancer cells, an effect that may also be relevant in the highly proliferative environment of chronic inflammation. nih.gov

These molecular actions collectively contribute to the resolution of inflammation, protection of the mucosal barrier, and alleviation of colitis symptoms in preclinical models.

Gene Expression Analysis (e.g., AhR target genes, inflammatory markers)

Preclinical studies utilizing murine models of colitis have demonstrated that mesalazine significantly influences the expression of genes involved in both inflammatory and regulatory pathways. A key mechanism highlighted is the activation of the Aryl hydrocarbon Receptor (AhR) pathway. nih.gov Treatment with mesalazine has been shown to up-regulate the AhR target gene Cyp1A1 (cytochrome P-450 family 1A1) in the colon of wild-type mice. nih.gov This effect was observed to be dependent on the AhR, as the up-regulation of Cyp1A1 was not seen in AhR-deficient mice. nih.gov The increased mRNA expression of Cyp1A1 was noted in the colon lamina propria CD4+ T cells and became significant after several days of treatment. nih.gov

In addition to its effect on the AhR pathway, mesalazine demonstrates a broad immunosuppressive effect by reversing the expression of several immune-responsive genes in dextran sodium sulfate (DSS)-induced colitis models. frontiersin.org Transcriptomic analysis has revealed that mesalazine treatment can reverse the suppression of genes for various chemokines and their receptors. frontiersin.org Furthermore, mesalazine has been found to significantly reduce the expression levels of key pro-inflammatory cytokines at the protein level, which corresponds to changes in gene expression. frontiersin.orgmdpi.com Mesalazine's anti-inflammatory properties are also linked to the reduction of TNF-α, a key inflammatory cytokine. mdpi.com

Below is a summary of the observed changes in gene and protein expression following mesalazine treatment in preclinical models.

Table 1: Effect of Mesalazine on Gene and Protein Expression in Preclinical Colitis Models

Gene/Protein Molecule Type Change in Expression Experimental Model
AhR Target Genes
Cyp1A1 mRNA Increased Wild-type mice treated with mesalazine nih.gov
Foxp3 mRNA Increased Colon LP CD4+ T cells of mice treated with mesalazine nih.gov
Inflammatory Markers
TNF-α Protein Decreased DSS-induced colitis mice frontiersin.org / THP-1 cells mdpi.com
IL-1α Protein Decreased DSS-induced colitis mice frontiersin.org
IL-6 Protein Decreased DSS-induced colitis mice frontiersin.org
IL-8 Protein Decreased DSS-induced colitis mice frontiersin.org
Chemokines & Receptors
CXCL3 Gene Reversal of Suppression DSS-induced colitis mice frontiersin.org
CCL11 Gene Reversal of Suppression DSS-induced colitis mice frontiersin.org
CCL21 Gene Reversal of Suppression DSS-induced colitis mice frontiersin.org
CXCR2 Gene Reversal of Suppression DSS-induced colitis mice frontiersin.org
Flow Cytometry for Immune Cell Profiling (e.g., Tregs)

Flow cytometry has been instrumental in elucidating the immunomodulatory effects of mesalazine, particularly its role in promoting the accumulation of regulatory T cells (Tregs) in the colon. nih.gov Tregs, identified by the expression of the transcription factor Foxp3 (CD4+ Foxp3+), are crucial for maintaining immune homeostasis and suppressing excessive inflammatory responses. nih.gov Preclinical studies have shown that oral treatment with mesalazine increases the frequency and accumulation of these Tregs specifically within the colon of wild-type mice. nih.gov

This induction of colonic Tregs by mesalazine is dependent on the Aryl hydrocarbon Receptor (AhR), as the effect was not observed in mice deficient in AhR. nih.gov In vitro experiments further support this mechanism, demonstrating that mesalazine promotes the differentiation of naive T cells into Tregs, a process that coincides with AhR activation. nih.gov This suggests a direct effect of mesalazine on T cell differentiation pathways. The analysis of immune cell populations in various tissues, including the colon, mesenteric lymph nodes, and spleen, is a common application of flow cytometry in these studies. google.com

The table below summarizes key findings from flow cytometry analyses in preclinical studies investigating mesalazine.

Table 2: Immune Cell Profiling by Flow Cytometry Following Mesalazine Treatment

Cell Type Marker Tissue Finding Mechanistic Link
Regulatory T cells (Tregs) CD4+ Foxp3+ Colon Increased accumulation and frequency Dependent on Aryl hydrocarbon Receptor (AhR) activation nih.gov
Histopathological Assessment of Intestinal Inflammation

Histopathological analysis of intestinal tissues from animal models of inflammatory bowel disease provides direct evidence of the therapeutic effects of mesalazine at a cellular and tissue level. In models of colitis induced by agents such as dextran sodium sulfate (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS), mesalazine treatment has been shown to significantly ameliorate signs of inflammation and tissue damage. frontiersin.orgnih.gov

The key histopathological findings are summarized in the table below.

Table 3: Summary of Histopathological Findings with Mesalazine Treatment in Colitis Models

Histopathological Feature Observation in Control (Colitis) Group Observation in Mesalazine-Treated Group
Inflammatory Cell Infiltration Significant infiltration of inflammatory cells into the mucosa frontiersin.org Reduced inflammatory infiltration frontiersin.org
Mucosal Structure Presence of crypt abscesses, structural changes, and cytoclasis frontiersin.org Mitigation of mucosal structural changes frontiersin.org

Future Directions and Emerging Research Avenues

Integration with Advanced Delivery Technologies (e.g., nanotechnology, stimuli-responsive systems)

The efficacy of Mesalazine Isopropyl Ester can be significantly amplified by integrating it with sophisticated drug delivery platforms. These technologies aim to protect the prodrug from premature hydrolysis in the upper gastrointestinal tract and ensure its release is precisely triggered at the site of inflammation in the colon.

Nanotechnology offers a versatile toolkit for the encapsulation and delivery of this compound. Various nanocarriers are being explored for the delivery of mesalazine and its prodrugs:

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that encapsulate this compound, shielding it from the acidic environment of the stomach and enzymatic degradation in the small intestine. These nanoparticles can be engineered to release their payload in response to the specific physiological conditions of the colon.

Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) can enhance the stability and bioavailability of the prodrug. Their surface can be modified with ligands that target inflamed intestinal tissues, thereby increasing the local concentration of the active drug.

Dendrimers: These highly branched, well-defined macromolecules, such as poly(amidoamine) (PAMAM) dendrimers, can be conjugated with mesalazine. wuxiapptec.comnih.gov This approach can improve drug solubility and facilitate cellular uptake. wuxiapptec.comnih.gov

Stimuli-responsive systems are designed to undergo physicochemical changes in response to specific triggers present in the colonic environment. This "smart" delivery approach can significantly improve the site-specificity of drug release.

pH-Responsive Polymers: The pH gradient of the gastrointestinal tract, with a near-neutral to slightly alkaline pH in the colon, can be exploited. Polymers that are insoluble at low pH but dissolve at the higher pH of the colon can be used to coat formulations of this compound, preventing its release in the stomach and small intestine. scirp.org

Enzyme-Responsive Systems: The colon is rich in bacterial enzymes, such as azoreductases and glycosidases. mdpi.com Delivery systems can be designed with linkages that are specifically cleaved by these enzymes, triggering the release of this compound.

Dual-Responsive Systems: Combining pH and enzyme-responsive elements can create a highly specific delivery system. For instance, a pH-sensitive coating could dissolve in the colon, exposing a matrix that is then degraded by bacterial enzymes to release the prodrug. nih.gov

Below is a table summarizing advanced delivery technologies applicable to this compound:

Delivery TechnologyMechanism of ActionPotential Advantages for this compound
Nanotechnology
Polymeric NanoparticlesEncapsulation and controlled release of the prodrug.Protection from premature degradation, sustained release profile.
Lipid-Based NanocarriersEnhanced stability and potential for targeted delivery.Improved bioavailability, reduced systemic side effects.
DendrimersCovalent conjugation for improved solubility and uptake.Increased drug loading, enhanced cellular penetration. wuxiapptec.comnih.gov
Stimuli-Responsive Systems
pH-Responsive PolymersDissolution at the higher pH of the colon.Prevents premature release in the upper GI tract. scirp.org
Enzyme-Responsive SystemsCleavage of linkages by colonic bacterial enzymes.Highly specific release at the target site. mdpi.com
Dual-Responsive SystemsCombination of pH and enzyme triggers.Enhanced site-specificity and controlled release. nih.gov

Personalized Prodrug Design Considerations

The "one-size-fits-all" approach to medicine is gradually being replaced by personalized strategies that account for individual patient variability. The design and application of this compound could be significantly refined by considering patient-specific factors that influence its bioconversion and efficacy.

A key area of investigation is the role of genetic variations in enzymes responsible for the hydrolysis of the ester bond. While research has explored the impact of genetic polymorphisms on the metabolism of mesalazine itself, particularly by N-acetyltransferase (NAT) enzymes, the findings have not consistently demonstrated a clear correlation with clinical response. mdpi.comnih.govresearchgate.net However, the enzymatic landscape of the gut, which is responsible for converting this compound to active mesalazine, is also subject to inter-individual differences.

Future research should focus on:

Pharmacogenomics of Intestinal Esterases: Identifying genetic variants in human intestinal and microbial esterases that influence the rate and extent of this compound hydrolysis. Patients with different enzyme activity profiles may require tailored prodrug designs or dosing regimens.

Microbiome Analysis: The composition of an individual's gut microbiota can significantly impact the enzymatic capacity of the colon. Analyzing the microbiome to identify the prevalence of bacteria that produce high levels of esterases could help predict a patient's response to the prodrug.

Biomarker Discovery: Identifying biomarkers, whether genetic or microbial, that correlate with the efficiency of prodrug conversion and clinical outcomes. This would enable the stratification of patients who are most likely to benefit from this compound therapy.

The table below outlines key considerations for a personalized approach to this compound therapy:

Patient-Specific FactorRelevance to this compoundPotential for Personalization
Genetic Variations in Esterases Differences in the activity of enzymes that hydrolyze the ester bond.Dosing adjustments or selection of alternative prodrugs based on genotype.
Gut Microbiome Composition Variation in the abundance of microbial species producing esterases.Probiotic or prebiotic interventions to modulate the microbiome for optimal prodrug activation.
Disease Phenotype The location and severity of inflammation can influence drug delivery and local enzymatic activity.Formulation design tailored to the specific disease presentation of the patient.

Investigation of Novel Bioconversion Mechanisms

The primary mechanism for the activation of this compound is presumed to be hydrolysis by esterases in the gastrointestinal tract. However, a deeper understanding of the specific enzymes and the influence of the gut environment is crucial for optimizing prodrug design.

The gastrointestinal tract is a complex environment with a multitude of enzymes that could potentially contribute to the bioconversion of ester prodrugs. nih.gov Research in this area should aim to:

Characterize Intestinal and Microbial Esterases: Isolate and characterize the specific esterases from human intestinal mucosa and gut microbiota that are capable of hydrolyzing this compound. nih.gov Understanding their substrate specificity and kinetic properties would provide valuable insights for designing more efficient ester prodrugs.

Explore Alternative Enzymatic Pathways: Investigate the potential role of other hydrolytic enzymes present in the gut in the activation of this compound. The diverse metabolic capabilities of the gut microbiome may offer novel enzymatic pathways that could be harnessed for site-specific drug release. scirp.org

Impact of the Inflamed Gut Environment: The pathophysiology of inflammatory bowel disease can alter the composition of the gut microbiota and the expression of host enzymes. Research is needed to understand how the inflamed state affects the bioconversion of this compound, which could have implications for its efficacy in active disease versus remission.

The following table details potential areas of investigation into the bioconversion of this compound:

Research AreaFocus of InvestigationSignificance for Prodrug Development
Enzyme Characterization Identification and kinetic analysis of specific human and microbial esterases. nih.govDesign of ester linkages with optimal susceptibility to colonic enzymes.
Alternative Pathways Exploration of other hydrolytic enzymes in the gut.Discovery of novel enzymatic triggers for prodrug activation. scirp.org
Disease State Influence Impact of inflammation on enzymatic activity and microbial composition.Understanding of prodrug performance in different clinical scenarios.

Computational Modeling and In Silico Approaches in Prodrug Research

Computational modeling and in silico techniques are becoming indispensable tools in modern drug discovery and development. These approaches can significantly accelerate the design and optimization of prodrugs like this compound by providing predictive insights into their behavior.

Molecular Docking: This technique can be used to simulate the interaction between this compound and the active site of various esterase enzymes. nih.gov By predicting the binding affinity and orientation of the prodrug within the enzyme's catalytic site, researchers can design ester moieties that are more efficiently hydrolyzed by target enzymes in the colon. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of a series of mesalazine ester prodrugs and their rate of enzymatic hydrolysis. nih.gov This allows for the in silico screening of virtual compounds to identify candidates with the most favorable bioconversion profiles.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the prodrug and the enzyme over time. This can help in understanding the conformational changes that occur during the binding and hydrolysis process, offering deeper insights into the mechanism of activation. mdpi.comnih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In silico PK/PD models can be used to simulate the absorption, distribution, metabolism, and excretion of this compound and the liberated mesalazine. These models can help in predicting the optimal physicochemical properties of the prodrug for achieving the desired therapeutic concentrations at the site of action.

The table below summarizes the application of computational tools in the research of this compound:

Computational ApproachApplication in Prodrug ResearchPredicted Outcomes
Molecular Docking Simulating the binding of the prodrug to esterase enzymes. nih.govBinding affinity, optimal substrate orientation. nih.gov
QSAR Correlating chemical structure with the rate of hydrolysis. nih.govPrediction of bioconversion rates for novel ester derivatives.
Molecular Dynamics Simulating the dynamic interaction between the prodrug and enzyme. mdpi.comUnderstanding of the mechanism of enzymatic activation. nih.gov
PK/PD Modeling Simulating the in vivo fate of the prodrug and active drug.Optimization of physicochemical properties for improved pharmacokinetics.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing mesalazine isopropyl ester?

Synthesis of this compound requires esterification of mesalazine (5-aminosalicylic acid) with isopropyl alcohol under acidic catalysis. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry for molecular weight verification . Solubility studies in solvents like DMSO or DMF are critical for formulation stability, with concentrations ≥20 mg/mL achievable in polar aprotic solvents .

Q. How can researchers ensure reproducibility in preclinical studies of mesalazine derivatives?

Detailed experimental protocols must be documented, including reagent sources (e.g., solvent purity, catalyst grades), reaction conditions (temperature, pH), and analytical parameters (e.g., HPLC column type, gradient settings). Reference standards should be validated against pharmacopeial monographs (e.g., EP, USP). Data from pilot studies must be included in supplementary materials to enable replication .

Q. What in vitro models are suitable for evaluating the anti-inflammatory efficacy of this compound?

Primary dermal fibroblasts or intestinal epithelial cell lines (e.g., Caco-2) can model fibrotic or inflammatory responses. Key assays include:

  • Proliferation rates : MTT or BrdU assays.
  • Myofibroblast differentiation : α-SMA immunofluorescence or Western blot.
  • Cytokine profiling : ELISA for TGF-β, IL-6, or osteopontin (OPN) .

Advanced Research Questions

Q. How does this compound modulate ERK1/2 signaling to attenuate fibrotic pathways in vivo?

In PLK2-deficient murine models, mesalazine inhibits ERK1/2 phosphorylation, reducing OPN overexpression and collagen deposition. Methodologically, this requires:

  • Tissue analysis : Immunohistochemistry for p-ERK1/2 in paraffin-embedded skin sections.
  • Gene expression : qPCR for OPN and collagen type I (COL1A1).
  • Dosage validation : Long-term administration (e.g., 100 µg/g in drinking water for 6 months) to assess tolerability via plasma creatinine levels .

Q. What are the critical considerations in designing phase III clinical trials for mesalazine formulations?

Key elements per EMA guidelines include:

  • Patient stratification : Differentiate mild-to-moderate ulcerative colitis (UC) patients using the Mayo Clinic Score.
  • Efficacy endpoints : Clinical remission (CR) and endoscopic remission (ER) at 8 weeks, with MMX mesalazine showing CR rates of 34–41% vs. placebo (12.9%) .
  • Dose optimization : Compare once-daily MMX mesalazine (4.8 g) vs. thrice-daily pH-release formulations (2.4 g) to balance compliance and efficacy .

Q. How can conflicting data on mesalazine’s efficacy in elderly UC patients be resolved?

A post hoc analysis of pooled clinical trial data should stratify patients by age (e.g., ≥65 vs. <65 years) and adjust for comorbidities (e.g., renal impairment). Pharmacokinetic studies must assess age-related variations in drug metabolism, particularly for isopropyl ester derivatives, which may exhibit altered bioavailability .

Q. What molecular mechanisms underlie mesalazine’s antineoplastic effects in colitis-associated colorectal cancer (CRC)?

Mesalazine inhibits:

  • Wnt/β-catenin signaling : Reduces cyclin D1 and c-Myc expression via PPARγ activation.
  • ROS production : Scavenges free radicals in chronically inflamed colonic mucosa.
  • Apoptosis resistance : Downregulates Bcl-2 and survivin in CRC cell lines (e.g., HT-29). Experimental validation requires organoid models or AOM/DSS-induced CRC in mice, with histopathological scoring of dysplasia .

Methodological Resources

  • Data Analysis : Use multivariate regression to address confounding variables in clinical datasets (e.g., age, concomitant therapies) .
  • Ethical Reporting : Adhere to CONSORT guidelines for clinical trials and ARRIVE guidelines for preclinical studies .

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